![molecular formula C26H30N2O3 B1255439 1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1255439.png)
1-(5-Isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-isoquinolinylmethyl)-4-[(3-methoxyphenyl)methyl]-4-piperidinecarboxylic acid ethyl ester is a member of piperidines.
Aplicaciones Científicas De Investigación
Labeling and Efficacy of GABA Transporter Substances : Schirrmacher, R., et al. (2000) synthesized tritium-labeled compounds, including a similar structure to the compound , to evaluate the efficacy of potential GABA transporter substances in vitro. This research aids in understanding neurotransmitter transport mechanisms (Schirrmacher et al., 2000).
Synthesis of Fluorinated Derivatives : Research by Nosova, E., et al. (2002) involved synthesizing ethyl esters of quinolinecarboxylic acids. These studies contribute to the development of new compounds with potential pharmaceutical applications (Nosova et al., 2002).
Synthesis and Thermal Rearrangement Studies : Bradbury, R., et al. (1982) conducted studies on the synthesis and thermal rearrangement of similar compounds. These investigations provide insights into the chemical behavior and stability of these compounds under different conditions (Bradbury et al., 1982).
Investigation of Antimicrobial Activities : Fandaklı, S., et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives. This research is crucial for discovering new antimicrobial agents (Fandaklı et al., 2012).
Antibacterial Activity of Quinoline Derivatives : Sheu, J., et al. (1998) synthesized and studied the antibacterial activity of quinoline derivatives. Such studies are significant in the field of drug development for treating bacterial infections (Sheu et al., 1998).
Synthesis of Atropisomeric Quinazolin-4-ones : Natsugari, H., et al. (2006) focused on the diastereoselective synthesis of atropisomeric quinazolin-4-ones. Their work contributes to the understanding of stereochemistry in medicinal chemistry (Natsugari et al., 2006).
Propiedades
Fórmula molecular |
C26H30N2O3 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
ethyl 1-(isoquinolin-5-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C26H30N2O3/c1-3-31-25(29)26(17-20-6-4-9-23(16-20)30-2)11-14-28(15-12-26)19-22-8-5-7-21-18-27-13-10-24(21)22/h4-10,13,16,18H,3,11-12,14-15,17,19H2,1-2H3 |
Clave InChI |
IPPZMTWLYBHXSZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)OC |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)
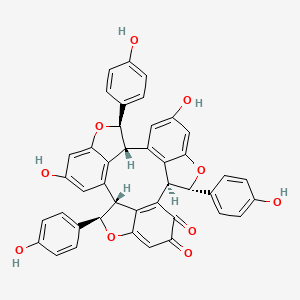
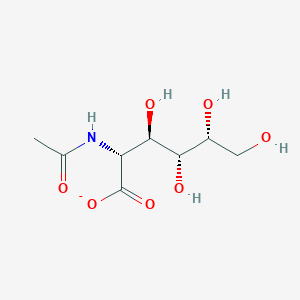
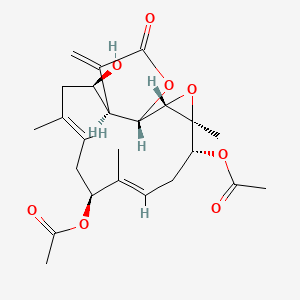
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)

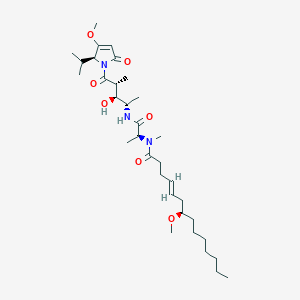

![(2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255372.png)
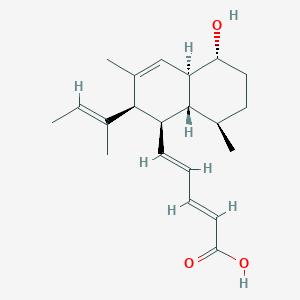

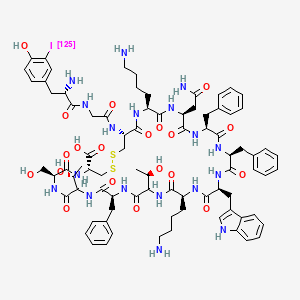
![1-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-3-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B1255377.png)
